molecular formula C29H37N3O4 B11636232 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636232
M. Wt: 491.6 g/mol
InChI Key: KZJALSFOJQWKBJ-IMVLJIQESA-N
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Description

The core structure consists of a 1,5-dihydro-2H-pyrrol-2-one scaffold substituted at positions 1, 4, and 5. Key structural features include:

  • Position 5: A 4-(dimethylamino)phenyl group, enhancing electron density and possibly influencing binding interactions in biological systems.

The compound’s molecular weight is approximately 521.63 g/mol (calculated), and its IUPAC name reflects the precise arrangement of substituents.

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37N3O4/c1-7-18-36-23-14-15-24(20(4)19-23)27(33)25-26(21-10-12-22(13-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h7,10-15,19,26,33H,1,8-9,16-18H2,2-6H3/b27-25+

InChI Key

KZJALSFOJQWKBJ-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Trimethylchlorosilane (TMSCl) or triethylchlorosilane.

  • Base : Triethylamine or potassium carbonate.

  • Catalyst : Potassium iodide or sodium iodide.

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature : -30°C to -10°C during reagent addition, followed by room-temperature stirring (20–35°C).

  • Duration : 30–36 hours.

Example Protocol

  • Dissolve N-[2-(4-nitrophenyl)-2-carbonyl-ethyl]-acetamide (9.7 g) and triethylamine (4.6 g) in anhydrous diethyl ether (40 mL).

  • Cool to -30°C under nitrogen, add TMSCl (5.07 g), and stir at room temperature for 36 hours.

  • Purify via vacuum distillation to obtain N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide (89% yield, 97.8% HPLC purity).

Asymmetric Aldol Reaction

This step introduces chirality and forms the pyrrolidone core.

Reaction Parameters

  • Aldehyde Source : Paraformaldehyde or formaldehyde.

  • Catalyst : Chiral bisoxazoline-Cu(II) complexes (e.g., CH₂iPr-BOX).

  • Solvent : Dry dichloromethane.

  • Temperature : -78°C after initial room-temperature activation.

Procedure

  • Activate Cu(OTf)₂ (0.018 g) with CH₂iPr-BOX (16 mg) in dichloromethane (2 mL).

  • Add paraformaldehyde and N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide (2 mmol).

  • Stir at -78°C until completion, then quench with water.

  • Purify via silica gel chromatography (petroleum ether:ethyl acetate = 1:1) to yield N-[(1R)-1-hydroxymethyl-2-(4-nitrophenyl)-2-carbonyl-ethyl]-acetamide (90% yield, 92% ee).

The pyrrolidone ring is formed through intramolecular cyclization, followed by allyloxy and dimethylamino group introductions.

Cyclization Conditions

  • Reagents : Allyl bromide for O-alkylation, dimethylamine for N-alkylation.

  • Catalyst : Palladium(II) acetate for cross-coupling.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

Optimized Steps

  • Treat the Aldol product with allyl bromide in DMF at 80°C for 6 hours.

  • Introduce dimethylamino groups via reductive amination using sodium cyanoborohydride.

  • Purify via recrystallization (ethanol/water) to achieve >98% purity.

Industrial-Scale Production

Advanced methods enhance scalability and sustainability:

Flow Microreactor Systems

  • Advantages : Improved heat transfer, reduced reaction times.

  • Example : Continuous-flow synthesis reduces side products by 15% compared to batch methods.

Comparative Analysis of Methods

StepTraditional YieldFlow Reactor YieldKey Improvement
Enol Etherification85%92%Reduced byproduct formation
Aldol Reaction82%89%Enhanced enantioselectivity
Cyclization75%88%Faster reaction kinetics

Purification and Characterization

Final purification ensures pharmaceutical-grade quality:

Techniques

  • HPLC : Monitors intermediate purity (e.g., 97.8% for enol ether).

  • Column Chromatography : Separates diastereomers using silica gel.

  • Recrystallization : Ethanol/water mixtures yield crystalline products.

Challenges and Solutions

  • Challenge : Low enantiomeric excess (ee) in Aldol reactions.
    Solution : Chiral Cu(II) catalysts improve ee to >90%.

  • Challenge : Allyloxy group instability.
    Solution : Low-temperature (-30°C) handling prevents decomposition .

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oximes or nitrones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrrolidinone can exhibit cytotoxic effects against various cancer cell lines. The incorporation of dimethylamino and diethylamino groups may enhance solubility and bioavailability, crucial for therapeutic efficacy .
  • Antimicrobial Properties : The presence of the allyloxy group is known to contribute to antimicrobial activity. Studies have demonstrated that compounds with allyl substituents can exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : Its multi-functional nature allows it to act as an intermediate in the synthesis of more complex molecules. For example, it can be used in the preparation of novel dyes or pharmaceuticals through further chemical modifications .
  • Reactivity Studies : The unique arrangement of functional groups enables the study of reaction mechanisms involving nucleophilic substitutions or electrophilic additions, providing insights into fundamental organic chemistry principles .

Materials Science

In materials science, this compound can be explored for its polymerization potential:

  • Polymer Development : The allyloxy group can facilitate polymerization reactions, leading to the formation of new materials with tailored properties for applications in coatings, adhesives, or drug delivery systems .

Comparative Analysis with Related Compounds

The following table summarizes some structural features and applications of related compounds that share similarities with 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one:

Compound NameStructure FeaturesUnique PropertiesPotential Applications
4-(Dimethylamino)benzoic acidContains dimethylamino groupUsed in dye synthesisAnticancer agents
2-Methylbenzoyl chlorideSimilar benzoyl structureAcylating agentOrganic synthesis
1-(Diethylamino)propan-2-olContains diethylamino groupLocal anesthetic propertiesPharmaceutical applications

Case Study 1: Anticancer Activity

A study examining derivatives of pyrrolidinones demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial agents highlighted that compounds with allyloxy groups displayed potent activity against Gram-positive bacteria. In vitro tests showed that the compound inhibited bacterial growth significantly more than control substances, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action for 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with diverse substitutions. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents (Positions 1, 4, 5) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences/Implications References
Target Compound 1: 2-(Diethylamino)ethyl; 4: 4-(allyloxy)-2-methylbenzoyl; 5: 4-(dimethylamino)phenyl ~521.63 Not reported Not reported Unique combination of diethylaminoethyl and dimethylaminophenyl groups.
Compound 21 () 1: 2-Hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-(dimethylamino)phenyl 408.21 263–265 62 Lacks allyloxy and diethylaminoethyl groups; higher yield suggests better synthetic viability.
Compound 36 () 1: Allyl; 4: 4-methylbenzoyl; 5: 4-isopropylphenyl 376.20 249–251 52 Allyl group at position 1 and isopropylphenyl at position 5 reduce polarity.
Compound 41 () 1: 2-Hydroxypropyl; 4: 2-ethoxybenzoyl; 5: 4-isopropylphenyl 424.22 128–130 44 Ethoxybenzoyl substitution alters electronic properties; lower melting point indicates reduced crystallinity.
5-(4-Dimethylamino-phenyl)-1-[3-(dimethylamino)propyl]-... () 1: 3-(Dimethylamino)propyl; 4: 4-ethoxy-2-methylbenzoyl; 5: 4-(dimethylamino)phenyl ~492.62 Not reported Not reported Extended dimethylaminoalkyl chain at position 1 may enhance solubility.
4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-... () 1: 2-(Dimethylamino)ethyl; 4: Benzoyl; 5: 4-methoxyphenyl 380.44 Not reported Not reported Methoxyphenyl and benzoyl groups increase aromaticity; dimethylaminoethyl reduces steric bulk.

Key Observations

Substituent Effects on Physicochemical Properties: Aminoalkyl Chains: Diethylaminoethyl (target compound) vs. dimethylaminoethyl () or hydroxypropyl () groups influence solubility and basicity. Longer alkyl chains (e.g., diethylamino) may enhance lipophilicity . Benzoyl Moieties: Allyloxy- and ethoxy-substituted benzoyl groups (target compound vs. , Compound 41) introduce steric and electronic variability, impacting metabolic stability and synthetic yields .

Synthetic Accessibility: Yields for analogs range from 9% (trifluoromethyl-substituted Compound 25, ) to 86% (aminophenyl-substituted Compound 15l, ).

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C29H37N3O3C_{29}H_{37}N_{3}O_{3}. Its structure features several functional groups that may influence its biological activity, including:

  • Allyloxy group
  • Dimethylamino groups
  • Hydroxy group
  • Pyrrolidinone ring

These functional groups suggest potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this structure may exhibit anticancer properties. For instance, derivatives of pyrrolidinones have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines, including breast and prostate cancers .

Neuroprotective Effects

The presence of the diethylamino group suggests potential neuroprotective effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly by acting as acetylcholinesterase inhibitors. This activity is crucial in the context of neurodegenerative diseases like Alzheimer’s .

Antimicrobial Activity

Preliminary tests on related compounds have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Activity

In a controlled study, a derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Study 2: Neuroprotective Potential

A research team investigated the neuroprotective effects of a similar pyrrolidinone derivative in a mouse model of Alzheimer’s disease. The compound was found to improve cognitive function and reduce amyloid plaque formation in the brain, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Study 3: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives displayed MIC values as low as 32 µg/mL, indicating strong antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50/Effect Concentration
AnticancerPyrrolidinone DerivativeMCF-7 (Breast Cancer)10 µM
NeuroprotectiveSimilar CompoundMouse Model (Alzheimer's)Significant Improvement
AntimicrobialRelated CompoundStaphylococcus aureus32 µg/mL

Table 2: Structure-Activity Relationship (SAR)

Functional GroupObserved Activity
AllyloxyIncreased lipophilicity
DimethylaminoEnhanced CNS penetration
HydroxyImproved solubility
Pyrrolidinone ringAnticancer activity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-[4-(allyloxy)-2-methylbenzoyl]-substituted pyrrol-2-one derivatives?

The synthesis typically involves a multi-step process starting with condensation reactions between substituted benzaldehydes and amine derivatives, followed by cyclization. Key steps include:

  • Base-assisted cyclization : Reactions under basic conditions (e.g., KOH/EtOH) to form the pyrrol-2-one core .
  • Substituent introduction : Allyloxy and diethylaminoethyl groups are incorporated via nucleophilic substitution or alkylation reactions. For example, allyl amine is used to introduce the allyl group, as seen in compound 36 (52% yield after 3h at RT) .
  • Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol/MeOH is standard .

Table 1: Representative Synthesis Conditions and Yields

CompoundReaction TimeYieldKey SubstituentsReference
383h at RT17%Allyloxy, diethylaminoethyl
41Overnight at RT44%Ethoxy, hydroxypropyl
3010h reflux18%Dichlorophenyl

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., m/z 394.2122 for C24H28NO4 ).
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm ).
  • FTIR : Hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups are diagnostic .

Advanced Research Questions

Q. How do reaction conditions (time, temperature, stoichiometry) influence the yield and purity of the target compound?

  • Reaction Time : Extended stirring (e.g., overnight vs. 3h) can improve yields by ensuring complete cyclization, as seen in compound 41 (44% vs. 17% for 38) .
  • Temperature : Reflux (e.g., 10h for compound 30) is necessary when RT reactions fail to precipitate, though it may lower yields due to side reactions .
  • Stoichiometry : Excess benzaldehyde (1.0 equiv) ensures efficient imine formation, but deviations can lead to byproducts .

Q. What strategies mitigate low yields during the cyclization step?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Acidic or basic catalysts (e.g., KOH) accelerate ring closure .
  • Post-Reaction Quenching : Pouring the mixture onto crushed ice (50 mL) aids precipitation when no solid forms initially .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Combine HRMS with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in crowded aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, though not explicitly documented in the evidence.
  • Impurity Profiling : LC-MS identifies byproducts (e.g., incomplete substitution) that may skew spectral interpretations .

Methodological Insights

  • Data Contradiction Analysis : Discrepancies in yields (e.g., 17% for 38 vs. 44% for 41) highlight the sensitivity of pyrrol-2-one synthesis to substituent electronics. Electron-donating groups (e.g., methoxy) may stabilize intermediates, improving yields .
  • SAR Exploration : Varying aryl groups (e.g., 4-dimethylaminophenyl in compound 21) modulates solubility and reactivity, guiding design of analogs with enhanced properties .

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